molecular formula C17H13F3N2O2S B11292001 2-(4-Ethoxyphenoxy)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-(4-Ethoxyphenoxy)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B11292001
M. Wt: 366.4 g/mol
InChI Key: JLTLMZBEWUCJTH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethoxyphenoxy, thiophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenoxy)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The introduction of the ethoxyphenoxy, thiophenyl, and trifluoromethyl groups can be achieved through nucleophilic substitution reactions. For example, the ethoxyphenoxy group can be introduced using 4-ethoxyphenol and a suitable leaving group.

    Reaction Conditions: These reactions often require specific conditions such as the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic compounds, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-(4-Ethoxyphenoxy)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
  • 2-(4-Ethoxyphenoxy)-4-(phenyl)-6-(trifluoromethyl)pyrimidine
  • 2-(4-Ethoxyphenoxy)-4-(thiophen-2-yl)-6-(methyl)pyrimidine

Uniqueness

2-(4-Ethoxyphenoxy)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the ethoxyphenoxy group enhances its solubility, while the thiophenyl and trifluoromethyl groups contribute to its stability and reactivity.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C17H13F3N2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-(4-ethoxyphenoxy)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H13F3N2O2S/c1-2-23-11-5-7-12(8-6-11)24-16-21-13(14-4-3-9-25-14)10-15(22-16)17(18,19)20/h3-10H,2H2,1H3

InChI Key

JLTLMZBEWUCJTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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